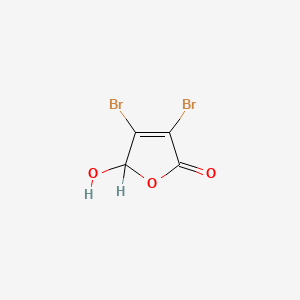

3,4-Dibromo-5-hydroxyfuran-2(5H)-one

Description

Properties

IUPAC Name |

3,4-dibromo-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O3/c5-1-2(6)4(8)9-3(1)7/h3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDBSOOYVOEUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(C(=O)O1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290962 | |

| Record name | 3,4-Dibromo-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-38-1 | |

| Record name | 3,4-Dibromo-5-hydroxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mucobromic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 766-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dibromo-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dibromo-5-hydroxyfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dibromo-5-hydroxyfuran-2(5H)-one chemical properties and structure

An In-depth Technical Guide to 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Structure

1.1 Nomenclature and Tautomerism

This compound (CAS No. 766-38-1) is a halogenated furanone.[1] It is crucial to understand that this compound exists in equilibrium with its tautomeric open-chain form, (2Z)-2,3-dibromo-4-oxobut-2-enoic acid (CAS No. 488-11-9).[1][2] The more common name for this compound in literature and chemical databases is Mucobromic Acid .[1][3] This guide will refer to the compound as mucobromic acid while acknowledging that it can exist as a mixture of the cyclic furanone and acyclic aldehyde isomers.[1]

The equilibrium between these forms is a key feature of its chemistry, influencing its reactivity and spectroscopic properties.

1.2 Structural Confirmation

The structure of mucobromic acid is characterized by a four-carbon backbone containing two bromine atoms, a carboxylic acid group, and an aldehyde group in its open-chain form.[1] The cyclic hemiacetal (furanone) form is generated through an intramolecular reaction.[1]

Spectroscopic data confirms this dual nature:

-

¹H NMR: A characteristic singlet is observed around 6.08 ppm (in CD₃OD), corresponding to the aldehydic proton of the open-chain form or the C5 proton of the furanone form.[4]

-

IR Spectroscopy: The presence of strong carbonyl (C=O) stretching bands is expected, corresponding to the carboxylic acid, aldehyde, and lactone functionalities. Data is available on the NIST Chemistry WebBook.[5]

-

Mass Spectrometry: The mass spectrum provides confirmation of the molecular weight (257.865 g/mol ).[1][6]

Data Presentation: Physicochemical Properties

The quantitative properties of mucobromic acid are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂Br₂O₃ | [1][6] |

| Molar Mass | 257.865 g/mol | [1][2] |

| Appearance | White to beige crystalline powder/solid | [1][3][7] |

| Melting Point | 120-125 °C (248-257 °F) | [1][8][9] |

| Boiling Point | 321.8 - 619.7 °C (Predicted/Calculated) | [1][9] |

| Solubility | Soluble in water. Methanol: 0.1 g/mL. | [1][3] |

| pKa (Predicted) | 0.28 ± 0.44 | [3][10] |

| CAS Number | 488-11-9 (open form); 766-38-1 (furanone form) | [1] |

Experimental Protocols

3.1 Synthesis of Mucobromic Acid from Furfural

This protocol is adapted from established methods described in Organic Syntheses.[8] It involves the oxidative bromination of furfural.

Materials:

-

Furfural (freshly distilled), 50 g (0.52 mole)

-

Bromine, 450 g (2.81 moles)

-

Deionized Water

-

Decolorizing Carbon

-

Sodium Bisulfite

-

2-L three-necked round-bottomed flask

-

Mechanical stirrer, dropping funnel, thermometer, reflux condenser

-

Ice bath

Procedure:

-

Combine 50 g of freshly distilled furfural with 500 mL of water in the 2-L flask.

-

Equip the flask with a stirrer, dropping funnel, and a low-temperature thermometer.

-

Cool the vigorously stirred mixture in an ice bath.

-

Slowly add 450 g of bromine via the dropping funnel, ensuring the reaction temperature is maintained below 5 °C. Allowing the temperature to rise significantly reduces the yield.[8]

-

After the addition is complete, replace the thermometer with a reflux condenser.

-

Stir and boil the mixture for 30 minutes.[8]

-

Remove the reflux condenser and continue boiling for an additional 30 minutes to drive off excess bromine and hydrobromic acid. It is important to remove the hydrobromic acid to prevent loss of product in subsequent steps.[8]

-

Cool the reaction mixture in an ice bath. Triturate the solid residue with 30-50 mL of ice water.

-

Add a small amount of aqueous sodium bisulfite solution to discharge any remaining yellow color.

-

Filter the cold mixture with suction to collect the crude mucobromic acid. Wash the solid with two small portions of ice water. The crude yield is typically 93-99%.[8]

Recrystallization:

-

Dissolve the crude product (approx. 105 g) in about 110-120 mL of boiling water.[8]

-

Add 2-5 g of decolorizing carbon, stir the hot mixture for 10 minutes, and filter it while hot.[8]

-

Cool the filtrate to 0-5 °C to crystallize the pure mucobromic acid.

-

Collect the colorless crystals by filtration. The typical final yield is 100–112 g (75–83%), with a melting point of 124–125 °C.[8]

Chemical Reactivity and Biological Significance

4.1 Key Chemical Reactions

The high reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones stems from the conjugated carbonyl group, two labile halogen atoms, and the hydroxyl group at the C5 position.[11][12]

-

Nucleophilic Substitution: The molecule is highly susceptible to reactions with nucleophiles. The hydroxyl group at C5 can be substituted by amines, thiols, and other nucleophiles.[12][13] The halogen atoms can also be displaced, particularly under Suzuki coupling conditions.[12]

-

Reactions with N-Nucleophiles: The furanone ring can undergo transformation when reacting with N-nucleophiles like hydrazine, leading to the formation of pyridazinone derivatives.[12]

-

C-C Bond Formation: In the presence of a Lewis acid, the compound reacts at the C5 carbon with arenes, heteroarenes, and compounds with active hydrogen atoms (Knoevenagel condensation) to form new C-C bonds.[11][12]

4.2 Biological Activity and Potential Applications

Halogenated furanones, as a class, are of significant interest in drug development.

-

Quorum Sensing Inhibition: Halogenated furanones are known to interfere with bacterial communication, a process called quorum sensing (QS).[14][15] They are structurally similar to N-acyl-L-homoserine lactones (AHLs), which are key signaling molecules in many Gram-negative bacteria.[14] The furanones can displace AHLs from their receptor protein (e.g., LuxR), leading to the destabilization and accelerated turnover of the protein.[14][16] This disruption of QS inhibits the expression of virulence factors and biofilm formation.[12][17]

-

Genotoxicity and Reactivity with DNA: Mucobromic acid is a known bacterial mutagen and a potential carcinogen, often formed as a byproduct of water disinfection.[1][18][19] Its mutagenicity is linked to its ability to alkylate DNA bases, particularly reacting with adenosine and cytidine to form halopropenal derivatives.[1][19]

-

Anticancer and Anti-inflammatory Potential: The 2(5H)-furanone scaffold is present in many natural products with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12][18][20][21] Mucobromic acid itself has been investigated as an inhibitor of L-asparagine synthetases, which are targets in some cancer therapies.[9][10]

Visualizations

References

- 1. Mucobromic acid - Wikipedia [en.wikipedia.org]

- 2. Mucobromic Acid | C4H2Br2O3 | CID 3033972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Mucobromic acid [webbook.nist.gov]

- 6. Mucobromic acid [webbook.nist.gov]

- 7. CAS 488-11-9: Mucobromic acid | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Mucobromic acid CAS#: 488-11-9 [m.chemicalbook.com]

- 10. Mucobromic acid | 488-11-9 [chemicalbook.com]

- 11. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbiologyresearch.org [microbiologyresearch.org]

- 15. microbiologyresearch.org [microbiologyresearch.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Buy Mucobromic acid | 488-11-9 [smolecule.com]

- 19. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Synthesis of Mucobromic Acid from Furfural: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of mucobromic acid, a valuable intermediate in organic synthesis, starting from the bio-based platform chemical, furfural. The document details the primary synthetic routes, including direct bromination of furfural and the two-step process involving the oxidation of furfural to furoic acid followed by brominative ring-opening. It presents a comparative analysis of these methods through tabulated quantitative data, offers detailed experimental protocols, and illustrates the reaction pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a practical resource for researchers in academia and industry engaged in chemical synthesis and drug development.

Introduction

Mucobromic acid, systematically known as 3,4-dibromo-5-hydroxy-2(5H)-furanone, is a polyfunctionalized organic compound that serves as a versatile building block in the synthesis of various heterocyclic compounds and other complex organic molecules. Its synthesis from furfural, a renewable feedstock derived from lignocellulosic biomass, represents an important transformation in green chemistry. This document outlines the established methodologies for this synthesis, providing the necessary technical details for its replication and optimization.

Synthetic Pathways

The conversion of furfural to mucobromic acid can be achieved through two main pathways:

-

Direct Bromination of Furfural: This is a one-pot synthesis where furfural is treated with an excess of bromine in an aqueous solution. The reaction proceeds through bromination and oxidative ring cleavage of the furan ring to yield mucobromic acid.

-

Via Furoic Acid Intermediate: This two-step approach first involves the oxidation of furfural to 2-furoic acid. The isolated furoic acid is then subjected to bromination in water, which leads to the formation of mucobromic acid through an oxidative decarboxylation process.[1]

The choice of pathway often depends on the desired purity, yield, and the availability of reagents and equipment.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of mucobromic acid from furfural and furoic acid, based on established literature procedures.

Table 1: Synthesis of Mucobromic Acid from Furfural [2]

| Parameter | Value |

| Reactants | |

| Furfural | 50 g (0.52 mole) |

| Bromine | 450 g (2.81 moles) |

| Water | 500 mL |

| Reaction Conditions | |

| Temperature | < 5°C during bromine addition |

| Reaction Time | 30 minutes at boiling |

| Product Yield | |

| Crude Yield | 125–132 g (93–99%) |

| Recrystallized Yield | 100–112 g (75–83%) |

| Product Characteristics | |

| Melting Point | 124–125°C |

Table 2: Synthesis of Mucobromic Acid from Furoic Acid [1]

| Parameter | Value |

| Reactants | |

| Furoic Acid | 100 g (0.9 mole) |

| Bromine | 686 g (4.3 moles) |

| Water | 440 mL |

| Reaction Conditions | |

| Temperature | Cooled in an ice pan during bromine addition |

| Reaction Time | 30 minutes at reflux, 30 minutes boiling |

| Product Yield | |

| Crude Yield | 155–170 g (67–73%) |

| Recrystallized Yield | 148–155 g (64–67%) |

| Product Characteristics | |

| Melting Point | 123–124°C (corrected) |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of mucobromic acid.

Protocol 1: Direct Synthesis from Furfural[2]

-

Apparatus Setup: A 2-liter three-necked round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Initial Mixture: A mixture of 50 g (45 ml, 0.52 mole) of freshly distilled furfural and 500 ml of water is placed in the flask and stirred vigorously.

-

Bromine Addition: The flask is immersed in an ice bath. 450 g (144 ml, 2.81 moles) of bromine is added dropwise from the dropping funnel while maintaining the internal temperature below 5°C. Allowing the temperature to rise significantly above 10°C can lead to the formation of tarry materials and a considerable reduction in yield.[2]

-

Reaction: After the addition of bromine is complete, the thermometer is replaced with a reflux condenser. The mixture is then stirred and boiled for 30 minutes.

-

Work-up: The reflux condenser is replaced by a distillation head, and the excess bromine is removed by distillation until the distillate is nearly colorless. The reaction mixture is then evaporated to dryness under reduced pressure on a steam bath. It is important to remove all the hydrobromic acid to prevent loss of product during trituration.[2]

-

Isolation and Purification: The solid residue is cooled in an ice bath and triturated with 30–50 ml of ice water. A small amount of sodium bisulfite solution is added to decolorize the mixture. The crude mucobromic acid is collected by suction filtration and washed with two small portions of ice water.

-

Recrystallization: The crude product (125–132 g, 93–99%) is recrystallized from approximately 110 ml of boiling water with the addition of 2–5 g of decolorizing carbon. The hot solution is filtered, and the filtrate is cooled to 0–5°C to yield colorless crystals of mucobromic acid (100–112 g, 75–83%) with a melting point of 124–125°C.[2]

Protocol 2: Synthesis from Furoic Acid[1]

-

Apparatus Setup: A 2-liter three-necked round-bottomed flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Initial Mixture: 100 g (0.9 mole) of furoic acid (m.p. 131–132°) and 440 ml of water are placed in the flask.

-

Bromine Addition: The flask is cooled in a pan of crushed ice. 686 g (220 ml, 4.3 moles) of bromine is added from the dropping funnel over about 1 hour with constant stirring and cooling. Efficient cooling is crucial to avoid a significant decrease in yield.[1]

-

Reaction: The mixture is then heated to boiling and refluxed for 30 minutes. The condenser is subsequently removed, and boiling is continued for another 30 minutes in an open flask.

-

Isolation: The mixture is cooled and thoroughly chilled, causing the mucobromic acid to crystallize. The product is collected on a filter.

-

Purification: The filter cake is triturated with a solution of 5 g of sodium bisulfite in 150 ml of water to remove excess bromine color.[1] The crude product (155–170 g, 67–73%) is then air-dried.

-

Recrystallization: The crude mucobromic acid is dissolved in 250 ml of boiling water with 2 g of decolorizing carbon. The hot solution is filtered, and the filtrate is chilled in an ice bath to afford white crystals of mucobromic acid (148–155 g, 64–67%) with a melting point of 123–124°C (corrected).[1]

Visualizations

Reaction Pathways

The following diagram illustrates the overall chemical transformation from furfural to mucobromic acid, including the intermediate furoic acid pathway.

References

3,4-Dibromo-5-hydroxyfuran-2(5H)-one CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one, also known as Mucobromic Acid. This document details the compound's chemical identity, including its CAS number, molecular formula, and structure. It summarizes key spectral data for identification and characterization purposes. Furthermore, a detailed experimental protocol for its synthesis is provided. The guide also explores the compound's biological activities, with a focus on its anticancer properties, and elucidates the proposed signaling pathway for its mechanism of action. This information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Properties

This compound is a halogenated organic compound belonging to the furanone family. It is a versatile synthetic intermediate with significant biological activities. The compound exists in equilibrium between a cyclic furanone form and an acyclic aldehyde form.[1]

| Property | Value | Reference |

| CAS Number | 766-38-1 | [2][3] |

| Molecular Formula | C₄H₂Br₂O₃ | [2][3] |

| Molecular Weight | 257.86 g/mol | [2] |

| Synonyms | Mucobromic Acid, 3,4-Dibromo-2-hydroxy-2H-furan-5-one | [4] |

| Appearance | White to beige crystalline powder | [4] |

| Melting Point | 120-124 °C | [5] |

Spectral Data

The following tables summarize the key spectral data for the characterization of this compound.

Table 2.1: ¹H NMR Spectral Data

| Chemical Shift (δ) | Multiplicity | Solvent | Reference |

| ~6.1 ppm | Singlet | Not Specified | Data inferred from related structures |

Table 2.2: ¹³C NMR Spectral Data

| Chemical Shift (δ) | Assignment | Reference |

| Multiple Peaks | C=O, C-Br, C-O | [6][7] |

Table 2.3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| Broad Absorbance | O-H stretch | [8] |

| Strong Absorbance | C=O stretch | [8] |

| Various Peaks | C=C, C-O, C-Br stretches | [8] |

Table 2.4: Mass Spectrometry (MS) Data

| m/z Value | Interpretation | Reference |

| ~256, 258, 260 | Molecular Ion Peak ([M]⁺) with isotopic pattern for two bromine atoms | [8] |

| Various Fragments | Characteristic fragmentation pattern of furanones | [8] |

Experimental Protocols

Synthesis of this compound (Mucobromic Acid)

This protocol is adapted from the bromination of furfural.[1]

Materials:

-

Furfural (freshly distilled)

-

Bromine

-

Water

-

Ice

-

Sodium bisulfite

-

Decolorizing carbon

-

2 L three-necked round-bottomed flask

-

Dropping funnel

-

Thermometer

-

Stirrer

-

Filtration apparatus

Procedure:

-

A mixture of 50 g (0.52 mole) of freshly distilled furfural and 500 mL of water is vigorously stirred in a 2 L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer.

-

The flask is immersed in an ice bath, and 450 g (2.81 moles) of bromine is added dropwise, while maintaining the temperature of the reaction mixture below 5 °C.

-

After the addition is complete, the mixture is stirred for an additional 2 hours at a temperature below 10 °C.

-

A few grams of sodium bisulfite dissolved in water is added to discharge any slight yellow discoloration.

-

The cold mixture is filtered with suction to separate the crude mucobromic acid, which is then washed with two small portions of ice water.

-

The crude product is dissolved in approximately 110 mL of boiling water, and 2-5 g of decolorizing carbon is added. The mixture is stirred for 10 minutes and then filtered while hot.

-

The filtrate is cooled to 0-5 °C to allow for the crystallization of colorless mucobromic acid.

-

The crystals are collected by filtration and dried, yielding 100-112 g (75-83%) of the final product with a melting point of 124-125 °C.

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated significant biological activity, particularly as anticancer agents.

Anticancer Activity

This compound has been shown to induce apoptosis in cancer cells. The proposed mechanism of action involves the downregulation of the anti-apoptotic protein survivin and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Signaling Pathway for Apoptosis Induction

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis.

Caption: Apoptosis induction by this compound.

Experimental Workflow for Anticancer Activity Assay

The following diagram outlines a general workflow for assessing the anticancer activity of this compound.

Caption: Workflow for anticancer activity assessment.

Conclusion

This compound is a readily synthesizable compound with promising biological activities, particularly in the realm of anticancer research. Its ability to induce apoptosis through the survivin and caspase-3 pathway makes it an interesting lead compound for further investigation and development. The information provided in this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related furanone derivatives.

References

- 1. Mucobromic acid - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Mucobromic acid | 488-11-9 [chemicalbook.com]

- 6. Mucobromic Acid | C4H2Br2O3 | CID 3033972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mucobromic acid [webbook.nist.gov]

The Multifaceted Reactivity of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one with Nucleophiles: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide on the Reactivity of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one for Drug Development and Organic Synthesis

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the core reactivity of this compound, also known as mucobromic acid (MBA). This highly functionalized and reactive molecule serves as a versatile scaffold in organic synthesis, particularly for the development of novel therapeutic agents. This document provides a detailed overview of its reactions with a diverse range of nucleophiles, supported by quantitative data, experimental protocols, and mechanistic visualizations.

Executive Summary

This compound is a member of the 2(5H)-furanone family, which is a significant pharmacophore present in numerous natural products and synthetic drugs.[1][2] The high reactivity of MBA is attributed to its unique structure, which includes a carbonyl group conjugated with a double bond, a hydroxyl group at the C5 position, and two labile bromine atoms at the C3 and C4 positions.[1][2] These features provide multiple sites for nucleophilic attack and opportunities for the introduction of various substituents, making it a valuable building block in medicinal chemistry.[1][2] This guide explores the nuanced reactivity of MBA with nitrogen, oxygen, sulfur, and phosphorus-centered nucleophiles, as well as its utility in carbon-carbon bond-forming reactions.

Structural and Reactive Landscape

This compound can exist in a dynamic equilibrium between its cyclic furanone form and an acyclic (Z)-2,3-dibromo-4-oxo-butenoic acid form.[1][2] This tautomerism is influenced by the reaction conditions, particularly the pH, and plays a crucial role in its reactivity profile. The primary sites of reactivity are:

-

The C4-Bromo Group: Highly susceptible to nucleophilic substitution.

-

The C3-Bromo Group: Generally less reactive than the C4-bromo group.

-

The C5-Hydroxy Group: Can be readily derivatized (e.g., acylation, etherification) or displaced.

-

The Carbonyl Group (in the acyclic form): Can participate in reactions typical of aldehydes, such as Wittig reactions.[1][2]

Caption: Ring-chain tautomerism of this compound.

Reactivity with Nucleophiles: A Quantitative Overview

The reactions of this compound and its derivatives with various nucleophiles are summarized below. The regioselectivity of these reactions is often dependent on the reaction conditions and the nature of the nucleophile.

Reactions with N-Nucleophiles

MBA and its derivatives react with a wide array of nitrogen nucleophiles, including amines, hydrazines, and azides, often leading to the formation of substituted furanones or ring-transformed products like pyridazinones.

| Nucleophile | Product Type | Yield (%) | Reference |

| Primary/Secondary Amines | 4-Amino-3-bromo-2(5H)-furanones | 23-92 | [3] |

| Hydrazines | 4,5-Dihalogeno-3(2H)-pyridazinones | 35-90 | [4] |

| Sodium Azide | 4-Azido-5-alkoxy-furanones | Good | [1] |

| Adenosine | 3-(N6-adenosinyl)-2-bromo-2-propenal | 4 | [5] |

| Cytidine | 3-(N4-cytidinyl)-2-bromo-2-propenal | Low | [5] |

Reactions with O-Nucleophiles

The hydroxyl group at C5 can be readily derivatized. Furthermore, phenoxides can act as nucleophiles, leading to substitution products.

| Nucleophile | Product Type | Yield (%) | Reference |

| Alcohols (in presence of acid) | 5-Alkoxy-3,4-dibromofuran-2(5H)-ones | 70-80 | [1][4] |

| Acyl Halides/Anhydrides | 5-Acyloxy-3,4-dibromofuran-2(5H)-ones | High | [1] |

| Substituted Phenols (from 5-methyl carbonate derivative) | 5-Phenoxy derivatives | High | [1][2][4] |

Reactions with S-Nucleophiles

Thiols readily react with MBA derivatives, typically resulting in the substitution of the C4-bromo atom.

| Nucleophile | Product Type | Yield (%) | Reference |

| Mercaptans | 4-Thio-substituted furanones | Good | [2] |

| Sodium Arylsulfinates | 4-Sulfonylated derivatives | Good | [1] |

| DMSO (with DBDMH) | 4-Thiomethyl ethers | Good | [4] |

Carbon-Carbon Bond Forming Reactions

MBA is a valuable substrate for various C-C bond-forming reactions, including palladium-catalyzed cross-coupling and Knoevenagel condensations.

| Reaction Type | Nucleophile/Reagent | Product Type | Yield (%) | Reference |

| Suzuki Coupling | Arylboronic acids | 3,4-Diaryl-2(5H)-furanones | Satisfactory | [1][2] |

| Suzuki Coupling | 2-(Penten-1-yl)benzo[d][1][2][4]dioxaborole | 4-Alkylated furanone | 72 | [1][2] |

| Knoevenagel Condensation | Active methylene compounds | 5-Substituted furanones | 60-95 | [1][2][4] |

| Arylation (Lewis/Brønsted acid) | Arenes/Heteroarenes | 5-Aryl furanones | 60-73 | [1][2] |

Key Experimental Protocols

The following are generalized experimental protocols for key transformations of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Synthesis of 4-Amino-3-bromo-2(5H)-furanones

To a solution of a 3,4-dibromo-2(5H)-furanone derivative in a suitable solvent such as methanol, the primary or secondary amine (2.0 equivalents) is added at room temperature.[3] The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. In some cases, the addition of a mild base like sodium bicarbonate (1.0 equivalent) can be beneficial.[3] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the desired 4-amino-3-bromo-2(5H)-furanone.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A mixture of the 3,4-dibromo-2(5H)-furanone derivative, the arylboronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.[1][2] The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by chromatography to yield the 3,4-diaryl-2(5H)-furanone.

General Procedure for Knoevenagel Condensation

To a solution of this compound and an active methylene compound (1.0 equivalent) in a solvent like toluene, a catalytic amount of a Lewis acid such as In(OAc)₃ (typically 5 mol%) is added.[1][2][4] The mixture is heated to reflux, often with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC, and upon completion, the solvent is evaporated. The crude product is then purified by column chromatography to give the 5-substituted-3,4-dibromo-2(5H)-furanone.

Mechanistic Pathways and Visualizations

The diverse reactivity of this compound can be understood through several key mechanistic pathways. The following diagrams, rendered in DOT language, illustrate some of these transformations.

References

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dynamic Nature of Mucobromic Acid in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucobromic acid, a halogenated furanone derivative, is a molecule of significant interest in synthetic chemistry and drug development due to its reactive nature. In solution, it exists as a dynamic equilibrium between a cyclic lactone and an acyclic aldehyde-carboxylic acid form. This tautomerism is a critical factor influencing its reactivity, bioavailability, and potential biological activity. This technical guide provides an in-depth analysis of the cyclic and acyclic forms of mucobromic acid in solution, detailing the equilibrium, the factors that influence it, and the experimental and computational methods used for its characterization.

Introduction

Mucobromic acid ((Z)-2,3-dibromo-4-oxobut-2-enoic acid) is a versatile building block in organic synthesis.[1] Its structure features multiple reactive sites, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds.[2][3] A key characteristic of mucobromic acid in solution is its existence as a mixture of two tautomeric forms: a cyclic γ-hydroxy-γ-lactone (furanone) and an open-chain γ-aldehydo-α,β-dibromo-Δα,β-butenoic acid.[4] The equilibrium between these two forms is sensitive to environmental conditions such as the solvent and pH.[5][6] Understanding and controlling this equilibrium is paramount for its effective use in chemical synthesis and for elucidating its mechanism of action in biological systems.

The Cyclic-Acyclic Equilibrium

The tautomeric equilibrium of mucobromic acid involves the interconversion between the cyclic hemiacetal (furanone) form and the acyclic aldehyde-carboxylic acid form. This is a type of ring-chain tautomerism. The cyclic form is a five-membered lactone ring, specifically a 3,4-dibromo-5-hydroxy-2(5H)-furanone. The acyclic form is (Z)-2,3-dibromo-4-oxobut-2-enoic acid.

Caption: Tautomeric equilibrium of mucobromic acid.

Factors Influencing the Equilibrium

The position of the equilibrium between the cyclic and acyclic forms is influenced by several factors:

-

Solvent Polarity: The polarity of the solvent can significantly affect the stability of each tautomer.[5] Polar protic solvents can stabilize the more polar acyclic form through hydrogen bonding.

-

pH: The pH of the solution plays a crucial role, particularly due to the presence of the carboxylic acid group in the acyclic form.[6] At higher pH values, deprotonation of the carboxylic acid shifts the equilibrium towards the acyclic carboxylate form.

-

Temperature: Temperature can influence the equilibrium constant of the tautomerization process.

Quantitative Analysis of the Equilibrium

| Compound | pKa | Reference |

| Mucobromic Acid | 4.27 | [4] |

| Mucochloric Acid | 3.95 | [4] |

Table 1: pKa values associated with the cyclic-acyclic equilibrium of mucohalic acids.

This pKa value reflects the overall acidity of the solution, which is a composite of the acidity of the acyclic carboxylic acid and the equilibrium between the two tautomeric forms.

Experimental Protocols for Characterization

The study of the cyclic and acyclic forms of mucobromic acid in solution relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the direct observation and quantification of the different tautomers in solution.[7]

Experimental Workflow:

Caption: NMR spectroscopy workflow for tautomer analysis.

Methodology:

-

Sample Preparation: A known concentration of mucobromic acid is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD). For pH-dependent studies, the pH of the solution is adjusted using DCl or NaOD.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded. Key parameters to optimize include the relaxation delay (D1) to ensure quantitative integration.

-

Data Analysis:

-

Peak Assignment: The chemical shifts of the protons and carbons are unique for each tautomer. The aldehydic proton of the acyclic form and the proton at C5 of the cyclic form are particularly useful for distinguishing the two forms in ¹H NMR.

-

Quantification: The relative concentrations of the cyclic and acyclic forms are determined by integrating the signals corresponding to each tautomer. The ratio of the integrals of non-exchangeable, well-resolved protons is used to calculate the equilibrium constant.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor changes in the tautomeric equilibrium as a function of pH or solvent.[2]

Experimental Workflow:

Caption: UV-Vis spectroscopy workflow for pKa determination.

Methodology:

-

Sample Preparation: A stock solution of mucobromic acid is prepared. Aliquots of the stock solution are added to a series of buffer solutions with a range of pH values.

-

Data Acquisition: The UV-Vis spectrum of each solution is recorded over a suitable wavelength range.

-

Data Analysis: The absorbance at specific wavelengths is plotted against pH. The presence of an isosbestic point indicates a two-component equilibrium. The pKa can be determined from the inflection point of the sigmoidal curve of absorbance versus pH.

pH-Metric Titration

This classical method can be used to determine the pKa of mucobromic acid.

Methodology:

-

Sample Preparation: A solution of mucobromic acid of known concentration is prepared.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the pH at the half-equivalence point.

Computational Modeling

Computational chemistry provides valuable insights into the relative stabilities of the tautomers and the transition state for their interconversion.

Logical Workflow:

Caption: Computational chemistry workflow for tautomer analysis.

Methodology:

-

Geometry Optimization: The structures of the cyclic and acyclic tautomers are optimized using quantum mechanical methods such as Density Functional Theory (DFT).

-

Frequency Calculations: These calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies.

-

Transition State Search: The transition state for the interconversion between the two tautomers is located.

-

Solvation Models: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed.

-

Energy Calculations: The relative energies of the tautomers and the activation energy for their interconversion are calculated to predict the equilibrium position and the rate of tautomerization.

Conclusion

The cyclic-acyclic tautomerism of mucobromic acid is a fundamental aspect of its chemistry that dictates its behavior in solution. A comprehensive understanding of this equilibrium is essential for its application in organic synthesis and for the development of new therapeutic agents. The combination of spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, with computational modeling provides a powerful approach to quantitatively characterize this dynamic process. Further research to elucidate the tautomeric ratios in a wider range of solvents and to explore the kinetics of the interconversion will provide a more complete picture of this fascinating molecule.

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. The role of tautomers in the UV absorption of urocanic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM) [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Mucobromic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mucobromic acid, a highly functionalized and reactive molecule, has emerged as a valuable and versatile precursor in organic synthesis. Its unique structure, featuring a dibrominated double bond, a carboxylic acid, and an aldehyde group (which exists in equilibrium with its cyclic hemiacetal form, a 2(5H)-furanone), provides multiple reaction sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the synthetic utility of mucobromic acid, detailing key reactions, experimental protocols, and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Synthesis of Mucobromic Acid

The most common and well-documented method for the synthesis of mucobromic acid involves the oxidative bromination of furfural. This procedure provides a reliable and scalable route to this important starting material.

Experimental Protocol: Synthesis of Mucobromic Acid from Furfural

Materials:

-

Freshly distilled furfural

-

Bromine

-

Water

-

Sodium bisulfite

-

Decolorizing carbon

Procedure:

-

A mixture of freshly distilled furfural (0.52 mole) and water (500 ml) is vigorously stirred in a 2-liter three-necked round-bottomed flask equipped with a dropping funnel and a thermometer.

-

The flask is immersed in an ice bath, and bromine (2.81 moles) is added dropwise while maintaining the reaction temperature below 5°C.

-

After the addition is complete, the ice bath is removed, and the mixture is stirred and boiled under reflux for 30 minutes.

-

Excess bromine is removed by distillation until the distillate is almost colorless.

-

The reaction mixture is then evaporated to dryness under reduced pressure on a steam bath.

-

The solid residue is cooled in an ice bath and triturated with 30–50 ml of ice water. A small amount of sodium bisulfite solution is added to decolorize the mixture.

-

The crude mucobromic acid is collected by suction filtration and washed with two small portions of ice water. The crude product yield is typically 93–99%.

-

For purification, the crude product is dissolved in boiling water, treated with decolorizing carbon, stirred for 10 minutes, and filtered while hot.

-

The filtrate is cooled to 0–5°C to crystallize the pure mucobromic acid. The final yield of colorless crystals is typically 75–83%, with a melting point of 124–125°C.

Reactions of Mucobromic Acid as a Synthetic Precursor

The reactivity of mucobromic acid is dominated by the electrophilic nature of the carbon atoms of the double bond and the carbonyl group, as well as the lability of the bromine atoms, making it an excellent substrate for a variety of synthetic transformations.

Nucleophilic Substitution Reactions

Mucobromic acid readily undergoes nucleophilic substitution at the C4 position, and under certain conditions, at the C3 position as well. This allows for the introduction of a wide range of substituents.

The reaction of mucobromic acid with nitrogen-based nucleophiles is a cornerstone for the synthesis of various nitrogen-containing heterocycles.

-

Synthesis of 3,4-Diazido-5-hydroxyfuran-2(5H)-one: The reaction of mucobromic acid with two equivalents of sodium azide affords the corresponding diazido derivative in moderate yield (42%). This product, while unstable, is a useful intermediate for "click" chemistry reactions.

-

Synthesis of Substituted Pyrrol-2-ones (Lactams): Reductive amination of mucobromic acid with various aliphatic and aromatic amines using sodium triacetoxyborohydride provides a straightforward route to a diverse library of N-substituted 3,4-dibromopyrrol-2-ones.

-

Reaction with Adenosine and Cytidine: Mucobromic acid reacts with nucleosides such as adenosine and cytidine. For instance, the reaction with adenosine in DMF yields 3-(N6-adenosinyl)-2-bromo-2-propenal with a 4 mol % yield.

The reaction with sulfur nucleophiles opens pathways to sulfur-containing heterocycles, which are prevalent in many biologically active compounds. While specific protocols starting from mucobromic acid are less commonly detailed in readily available literature, the analogous reactivity of mucochloric acid suggests that reactions with thiols and other sulfur nucleophiles would proceed similarly, leading to the substitution of one or both bromine atoms.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in mucobromic acid and its derivatives are amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of highly substituted furanones and other complex molecules. Common cross-coupling reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions.

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds between organoboron compounds and organic halides. A derivative of mucobromic acid has been utilized in a multi-step synthesis of morphine, highlighting the utility of this reaction.

Experimental Protocol Example (from a multi-step synthesis):

-

Reaction: Suzuki-Miyaura coupling of a B-alkyl-9-BBN reagent with a mucobromic acid-derived substrate.

-

Conditions: Pd(dppf)Cl2·CH2Cl2 (0.1 equiv), Cs2CO3 (2.0 equiv) in a DMF/THF/H2O solvent system at 40°C.

Synthesis of Heterocyclic Compounds

Beyond simple substitution and coupling reactions, mucobromic acid is a key starting material for the construction of various heterocyclic systems.

Pyridazinones are an important class of heterocycles with a wide range of biological activities. While direct, high-yield protocols for the synthesis of pyridazinones from mucobromic acid can be complex, derivatives of mucobromic acid, such as 4,5-dibromopyridazinones, can be considered as "masked" forms of mucobromic acid and are valuable intermediates for further functionalization.

Quantitative Data Summary

The following tables summarize the quantitative data for some of the key reactions of mucobromic acid.

Table 1: Nucleophilic Substitution Reactions of Mucobromic Acid and its Derivatives

| Nucleophile | Product | Solvent | Other Reagents | Temp. (°C) | Time (h) | Yield (%) |

| NaN3 | 3,4-Diazido-5-hydroxyfuran-2(5H)-one | - | - | - | - | 42 |

| Adenosine | 3-(N6-adenosinyl)-2-bromo-2-propenal | DMF | - | - | - | 4 |

| Various Amines | N-substituted 3,4-dibromopyrrol-2-ones | Dichloromethane/Acetic Acid | NaBH(OAc)3 | RT | 3-18 | Moderate to Good |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Mucobromic acid derivative | B-alkyl-9-BBN reagent | Pd(dppf)Cl2·CH2Cl2 (10) | Cs2CO3 | DMF/THF/H2O | 40 | - | - |

Note: The yield for the Suzuki-Miyaura reaction is not specified for the individual step in the cited literature.

Mechanistic Pathways and Experimental Workflows

The diverse reactivity of mucobromic acid can be understood through several key mechanistic pathways and experimental workflows.

Nucleophilic Aromatic Substitution

The electron-withdrawing effect of the carbonyl group and the bromine atoms makes the double bond of the furanone ring susceptible to nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism.

Caption: Nucleophilic substitution on mucobromic acid.

Palladium-Catalyzed Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Unveiling the Solubility Profile of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one, a compound of significant interest in synthetic and medicinal chemistry. Also known by its common name, mucobromic acid, this versatile molecule exists in equilibrium between its cyclic lactone and open-chain aldehyde forms, a characteristic that influences its physical and chemical properties. Understanding its solubility in various common laboratory solvents is paramount for its effective use in research and development, including reaction chemistry, formulation, and biological screening.

Core Data Presentation: Solubility Summary

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on available data and qualitative descriptions, the following table summarizes its solubility profile.

| Solvent | Chemical Class | Quantitative Solubility ( g/100 mL) | Qualitative Solubility |

| Methanol | Polar Protic | 10 | Soluble |

| Water | Polar Protic | Data not available | Soluble, especially in hot water |

| Ethanol | Polar Protic | Data not available | Presumed soluble |

| Acetone | Polar Aprotic | Data not available | Presumed soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Presumed soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | Presumed soluble |

Note: The quantitative solubility in methanol is reported as 0.1 g/mL. The compound's ability to be recrystallized from boiling water suggests a significant increase in solubility with temperature. Due to its polar nature, it is anticipated to be soluble in other polar solvents like ethanol, acetone, DMSO, and DMF, which are commonly used in drug discovery and development for creating stock solutions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following experimental protocols are provided as a guideline. These methods can be adapted to determine the solubility of this compound.

Method 1: Shake-Flask Method (Gravimetric Analysis)

This is a standard and straightforward method for determining equilibrium solubility.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method.

Method 2: UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It requires the initial determination of the compound's molar absorptivity.

Workflow for Solubility Determination by UV-Vis Spectroscopy

Caption: Workflow for determining solubility using UV-Vis spectrophotometry.

Signaling Pathways and Logical Relationships

Currently, there is no specific, well-documented signaling pathway in which this compound is directly implicated as a modulator. However, its structural alerts and reactivity suggest potential interactions with biological nucleophiles, a common mechanism for the activity of various bioactive compounds. The logical relationship for its potential biological activity is outlined below.

Logical Relationship for Potential Biological Activity

Caption: Postulated mechanism of action via nucleophilic attack.

This guide serves as a foundational resource for researchers and professionals working with this compound. While a complete quantitative solubility profile in all common solvents is not yet established, the provided data and experimental protocols offer a strong starting point for its practical application and further investigation.

An In-Depth Technical Guide to the Tautomerization of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromo-5-hydroxyfuran-2(5H)-one, also known as mucobromic acid, is a halogenated furanone derivative of significant interest due to its genotoxic properties and potential applications in organic synthesis. A critical aspect of its chemistry is the existence of a tautomeric equilibrium between a cyclic lactone form and an acyclic aldehyde-carboxylic acid form. This equilibrium is highly sensitive to environmental conditions such as solvent polarity and pH, which in turn dictates its reactivity and biological activity. This technical guide provides a comprehensive overview of the tautomerization of this compound, including quantitative data, detailed experimental protocols for its characterization, and a visualization of its genotoxic mechanism.

Introduction

This compound is a versatile chemical intermediate.[1] Its biological activity, particularly its genotoxicity, is a subject of considerable research. The molecule's ability to form adducts with DNA is directly linked to its tautomeric properties. Understanding and controlling this tautomerism is therefore crucial for applications in drug development and for assessing its toxicological profile.

Tautomeric Equilibrium

This compound exists as a mixture of two principal tautomers in solution: the cyclic this compound (lactone form) and the acyclic (Z)-2,3-dibromo-4-oxobut-2-enoic acid (aldehyde-acid form).[2] The equilibrium between these two forms is a key determinant of the molecule's chemical and biological properties.

Caption: Tautomeric equilibrium of this compound.

Quantitative Data on Tautomeric Equilibrium

| Parameter | Value | Conditions | Reference |

| pKa | 4.27 | Aqueous solution | [3] |

| Equilibrium Constant (Keq) | |||

| Non-polar solvents (e.g., CCl4, Benzene) | Favors cyclic form | General observation | [4] |

| Polar aprotic solvents (e.g., DMSO, Acetonitrile) | Shifts towards acyclic form | General observation | [1] |

| Polar protic solvents (e.g., Water, Methanol) | Further shifts towards acyclic form | General observation | [4] |

Note: The table summarizes the expected trends based on general principles of tautomerism. Specific Keq values for mucobromic acid in various organic solvents require dedicated experimental determination.

Experimental Protocols for Characterization

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the direct observation and quantification of tautomers in solution.

Objective: To determine the ratio of the cyclic and acyclic tautomers of this compound in different deuterated solvents and at various temperatures.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound at a concentration of approximately 10-20 mg/mL in various deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD, D2O).

-

Use a consistent concentration across all samples to ensure comparability.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra at a controlled temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For each tautomer, identify characteristic proton signals that are well-resolved and do not overlap with other signals.

-

Cyclic form: Look for the proton at the C5 position.

-

Acyclic form: Look for the aldehydic proton and the carboxylic acid proton.

-

-

To study the effect of temperature, acquire spectra at a range of temperatures (e.g., 273 K to 323 K), allowing the sample to equilibrate at each temperature for at least 5-10 minutes before acquisition.

-

-

Data Analysis:

-

Integrate the area of the characteristic signals for both the cyclic and acyclic forms.

-

Calculate the molar ratio of the two tautomers from the integral values. The equilibrium constant (Keq) can be calculated as: Keq = [Acyclic form] / [Cyclic form]

-

For variable temperature experiments, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.

-

Caption: Workflow for NMR analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study changes in the tautomeric equilibrium as a function of solvent polarity and pH, as the two tautomers are expected to have different absorption maxima due to differences in their electronic conjugation.

Objective: To observe the shift in the tautomeric equilibrium of this compound in response to changes in solvent and pH.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

-

Prepare a series of solutions with varying solvent compositions (e.g., mixtures of a non-polar solvent like hexane with a polar solvent like ethanol) or at different pH values (using appropriate buffers).

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Use the respective solvent or buffer as a blank.

-

-

Data Analysis:

-

Analyze the changes in the absorption maxima (λmax) and the shape of the absorption bands.

-

A shift in λmax or the appearance of new absorption bands with changes in solvent polarity or pH indicates a shift in the tautomeric equilibrium.

-

While direct quantification of the tautomer ratio from UV-Vis data is challenging without knowing the molar absorptivity of each pure tautomer, the technique provides valuable qualitative information on the direction of the equilibrium shift.

-

Genotoxicity and Mechanism of Action

The genotoxicity of this compound is attributed to the reactivity of its acyclic tautomer. The aldehyde group of the acyclic form can react with the exocyclic amino groups of DNA bases, particularly adenosine and cytidine, to form covalent adducts. This process can lead to mutations and cellular damage.

The proposed mechanism involves the following steps:

-

Tautomerization: The cyclic furanone form of mucobromic acid equilibrates to its more reactive acyclic aldehyde-acid form.

-

Nucleophilic Attack: The exocyclic amino group of a DNA base (e.g., adenine or cytosine) acts as a nucleophile and attacks the electrophilic aldehyde carbon of the acyclic tautomer.

-

Adduct Formation: This initial attack leads to the formation of a Schiff base intermediate, which can then undergo further reactions to form a stable DNA adduct.

-

DNA Damage and Mutagenesis: The presence of these bulky adducts on the DNA can disrupt DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.

References

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 3. Advances in Chemical Carcinogenesis: A Historical Review and Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one, also known as mucobromic acid (MBA). This highly reactive molecule serves as a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents due to the diverse biological activities of its derivatives.[1][2][3] This document outlines key reaction types, detailed experimental protocols, and quantitative data to facilitate the design and execution of synthetic strategies.

Overview of Reactivity

This compound is a highly functionalized molecule characterized by two reactive bromine atoms at the C3 and C4 positions, a hydroxyl group at the C5 position, and a conjugated carbonyl group.[1][2][3] This unique structure allows for a variety of nucleophilic substitution reactions, C-C bond formations, and ring transformations. The molecule can exist in equilibrium between a cyclic furanone form and an acyclic (Z)-2,3-dibromo-4-oxobutenoic acid form in solution.[1][2] The regioselectivity of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.

Reactions with N-Nucleophiles

The furanone ring of mucobromic acid and its derivatives is susceptible to attack by various nitrogen-containing nucleophiles, leading to a diverse array of heterocyclic compounds with significant biological potential.[1]

Amines

Primary and secondary amines readily react with 3,4-dibromo-2(5H)-furanone derivatives, typically resulting in the substitution of the bromine atom at the C4 position.[4]

Experimental Protocol: Synthesis of 4-Amino-3-bromo-2(5H)-furanones [4]

-

Dissolve 3,4-dibromo-2(5H)-furanone (1.0 mmol) in methanol.

-

Add the desired primary or secondary amine (2.0 mmol).

-

Stir the reaction mixture at room temperature. Reaction times may vary.

-

In some cases, the addition of 1.0 equivalent of sodium bicarbonate (NaHCO₃) can improve yields.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-amino-3-bromo-2(5H)-furanone derivative.

| Amine Nucleophile | Yield (%) | Reference |

| Para-substituted anilines | Generally good | [4] |

| Ortho-substituted anilines | Generally lower than para | [4] |

| Various primary and secondary amines | 23 - 92 | [4] |

Hydrazines

Reactions with hydrazines can lead to a ring transformation of the 2(5H)-furanone core, yielding 4,5-dihalogeno-3(2H)-pyridazinones.[1]

Experimental Protocol: Synthesis of 4,5-Dihalogeno-3(2H)-pyridazinones [1]

-

Dissolve 3,4-dihalo-5-hydroxy-2(5H)-furanone (1.0 mmol) in an aqueous acidic solution.

-

Add hydrazine or a hydrazine derivative (1.0-1.2 mmol).

-

Heat the reaction mixture to an elevated temperature.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and isolate the precipitated product by filtration.

-

Wash the product with water and dry to obtain the 4,5-dihalogeno-3(2H)-pyridazinone.

| Starting Material | Yield (%) | Reference |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | 35 - 90 | [1] |

Reactions with O-Nucleophiles

The hydroxyl group at the C5 position is a key site for reactions with oxygen-containing nucleophiles, allowing for the introduction of various functionalities.

Alcohols

The hydroxyl group can be converted to an alkoxy group through an acid-catalyzed reaction with an alcohol.[5]

Experimental Protocol: Synthesis of 5-Alkoxy-3,4-dibromo-2(5H)-furanones [5]

-

Suspend this compound (1.0 mmol) in the desired alcohol (used as solvent).

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, neutralize the acid catalyst with a mild base (e.g., NaHCO₃).

-

Remove the excess alcohol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography if necessary.

| Catalyst | Yield (%) | Reference |

| H₂SO₄ or p-TsOH | 70 - 80 | [5] |

Phenols

Phenolic compounds can act as efficient nucleophiles, particularly when the C5 hydroxyl group is first converted to a better leaving group, such as a carbonate.[1][2]

Experimental Protocol: Synthesis of 5-Phenoxy-3,4-dibromo-2(5H)-furanones [1][2]

-

React 3,4-Dibromo-5-hydroxy-2(5H)-one with methyl chloroformate in the presence of a base to form the 5-methyl carbonate derivative.

-

Dissolve the 5-methyl carbonate of mucobromic acid (1.0 mmol) and a substituted phenol (1.0-1.2 mmol) in dichloromethane.

-

Add a suitable promoter.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the 5-phenoxy derivative.

| Product | Yield | Reference |

| 5-Phenoxy derivatives | High | [1][2] |

Reactions with S-Nucleophiles

Sulfur-based nucleophiles readily react with the 3,4-dihalo-2(5H)-furanone core, leading to the formation of thioether derivatives.[1]

Thiols (Mercaptans)

The reaction with thiols can be directed to either the C4 or C5 position depending on the reaction conditions.[1][5]

Experimental Protocol: General Procedure for Thiol Substitution [1]

-

Dissolve the 3,4-dihalo-2(5H)-furanone derivative (1.0 mmol) in a suitable solvent (e.g., diethyl ether).

-

Add the desired thiol (1.0-1.2 mmol).

-

The reaction may proceed at room temperature or require a base catalyst depending on the substrate and thiol.

-

Monitor the reaction by TLC.

-

After the reaction is complete, work up the reaction mixture by washing with water and brine.

-

Dry the organic layer and remove the solvent in vacuo.

-

Purify the product by column chromatography.

C-C Bond Forming Reactions

Mucobromic acid and its derivatives are valuable substrates for the formation of new carbon-carbon bonds, expanding their synthetic utility.

Knoevenagel Condensation

Compounds with active hydrogen atoms can react at the C5 position in the presence of a Lewis acid catalyst.[1][2]

Experimental Protocol: Knoevenagel Condensation [1][2]

-

To a solution of the 3,4-dibromo-2(5H)-furanone (1.0 mmol) and a compound with an active hydrogen (1.0-1.2 mmol) in a suitable solvent, add a Lewis acid catalyst such as indium(III) acetate (In(OAc)₃).

-

Stir the reaction mixture at room temperature or with heating.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Catalyst | Yield (%) | Reference |

| In(OAc)₃ | 60 - 95 | [1][2] |

Suzuki Coupling

Palladium-catalyzed Suzuki coupling reactions allow for the introduction of aryl groups at the C3 and C4 positions.[1][2]

Experimental Protocol: Bis-Arylation via Suzuki Coupling [1][2]

-

In a two-phase solvent system (e.g., water:toluene), combine 3,4-dibromo-2(5H)-furanone (1.0 mmol), an arylboronic acid (2.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄), and a phase-transfer catalyst.

-

Add a base such as sodium carbonate.

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and separate the layers.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry, and concentrate.

-

Purify the product by column chromatography to yield the 3,4-diaryl-2(5H)-furanone.

| Product | Yield | Reference |

| 4-Aryl-3-halo derivative (first step) | High | [1] |

Visualizing Reaction Pathways

The following diagrams illustrate the key nucleophilic substitution pathways of this compound.

Caption: Overview of nucleophilic substitution reactions of mucobromic acid.

Caption: General workflow for Suzuki coupling of 3,4-dibromo-2(5H)-furanone.

Biological Significance of Derivatives

The derivatives synthesized from this compound exhibit a wide range of biological activities, making this scaffold highly attractive for drug discovery. Reported activities include:

-

Anticancer: Various derivatives have shown cytotoxic activity against cancer cell lines such as HeLa and SMMC-7721.[1][2]

-

Antibacterial: Furanone derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.[2][3] Some compounds act by inhibiting biofilm formation.[1][4]

-

Antifungal and Antiviral: The 2(5H)-furanone skeleton is present in compounds with known antifungal and antiviral properties.[1][2]

The exploration of nucleophilic substitution reactions on the this compound core continues to be a promising avenue for the development of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 3,4-Disubstituted-2(5H)-Furanones Using Mucobromic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucobromic acid, a readily available and inexpensive starting material, serves as a versatile building block for the synthesis of a wide array of 3,4-disubstituted-2(5H)-furanones.[1][2] This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic properties.[3][4][5][6] The furanone core is a key pharmacophore in several bioactive molecules.[7]

The synthetic strategy primarily involves the initial conversion of mucobromic acid to 3,4-dibromo-2(5H)-furanone, which then undergoes regioselective palladium-catalyzed cross-coupling reactions to introduce various substituents at the C3 and C4 positions. This methodology allows for the creation of both symmetrical and unsymmetrical 3,4-disubstituted furanones. The most commonly employed cross-coupling reactions include the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions.[7][8][9][10]

These application notes provide detailed protocols for the synthesis of 3,4-disubstituted-2(5H)-furanones from mucobromic acid, along with quantitative data for representative reactions and an overview of the biological significance of these compounds.

Data Presentation

Table 1: Synthesis of 3,4-Dibromo-2(5H)-furanone from Mucobromic Acid

| Reactant | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Mucobromic acid | 1.5 equiv. NaBH₄, then 1.0 equiv. conc. H₂SO₄ | Methanol | 0 | 15 min | 75 | [11] |

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 3,4-Diaryl-2(5H)-furanones

| Starting Material | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,4-Dibromo-2(5H)-furanone | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/Water | 95 | 16-24 | ~85 (representative) | [12][13] |

| Mucobromic acid | 2,5-Dimethyl-3-thienylboronic acid | Pd(OAc)₂ | K₂CO₃ | Benzene/Water (1:1) | Reflux | - | 32 | [14] |

| 4-Tosyl-2(5H)-furanone | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | KF | THF/H₂O | 60 | - | Moderate to high | [15] |

Table 3: Palladium-Catalyzed Stille Coupling for the Synthesis of 4-Aryl-3-bromo-2(5H)-furanones

| Starting Material | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 3,4-Dibromo-2(5H)-furanone | Aryl(trialkyl)stannane | PdCl₂(PhCN)₂ (5) or Pd₂(dba)₃ (2.5) | AsPh₃ (10) | NMP | Room Temp. | - | 58-76 | [11] |

Table 4: Palladium-Catalyzed Sonogashira Coupling of Brominated Furanones

| Starting Material | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo Dihydropyrrolone (analogous) | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | TEA | THF | 60 | 18 | 75 (representative) | [16][17] |

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dibromo-2(5H)-furanone from Mucobromic Acid

This protocol is adapted from the procedure described by Rossi et al.[11]

Materials:

-

Mucobromic acid

-

Sodium borohydride (NaBH₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

Methanol

-

Standard glassware for organic synthesis

-

Ice bath

Procedure:

-

Dissolve mucobromic acid in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add 1.5 equivalents of sodium borohydride to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring for an additional 15 minutes at 0 °C.

-

Carefully add 1.0 equivalent of concentrated sulfuric acid to the reaction mixture.

-

Allow the reaction to proceed for the specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3,4-dibromo-2(5H)-furanone.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 3,4-Dibromo-2(5H)-furanone

This protocol is a general method based on established procedures.[12][13]

Materials:

-

3,4-Dibromo-2(5H)-furanone (1.0 equiv)

-

Arylboronic acid (2.2-2.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add 3,4-dibromo-2(5H)-furanone, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-